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Compound of Interest

Compound Name:
FOS-CHOLINE?-13, SOL-

GRADE?

CAS No.: 85775-42-4

Cat. No.: B6361440 Get Quote

Introduction: The "High-Risk, High-Reward"
Detergent
Welcome to the technical support center. If you are here, you are likely observing cloudiness,

precipitation, or spectral broadening in your Fos-Choline-13 (FC-13) samples.

Fos-Choline-13 (FC-13) is a zwitterionic phosphocholine derivative. It occupies a unique niche

in membrane protein structural biology: it is powerful enough to solubilize difficult aggregates

and small enough to yield excellent solution-state NMR spectra. However, this power comes at

a cost. Unlike "gentle" detergents like DDM or LMNG, FC-13 is structurally similar to lyso-lipids.

It is notorious for "lipid stripping"—removing the annular lipids essential for protein stability—

which often leads to time-dependent aggregation.

This guide treats your experiment as a diagnostic challenge. We will move from immediate

physical causes (CMC issues) to biochemical instability (lipid stripping) and provide rescue

protocols.

Part 1: The Physics of Failure (Diagnostic Phase)
Before assuming your protein is dead, verify the physical chemistry of your solution. FC-13 has

a specific Critical Micelle Concentration (CMC) that must be respected.
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Quick Reference: Fos-Choline-13 Properties[1][2][3]
Property Value

Implication for
Aggregation

Molecular Weight 365.5 Da
Small micelle size (good for

NMR, bad for stability).

CMC (H₂O) ~0.75 mM (0.027%)

Low. Easy to dialyze out, but

requires careful calculation to

maintain micelle excess.

CMC (PBS/Salt) ~0.60 mM
Salt slightly lowers CMC;

micelles form more easily.

Charge Zwitterionic
Sensitive to pH extremes; net

charge is zero at neutral pH.

Aggregation # ~60-70
Moderate. Forms smaller

micelles than DDM (~78-140).

Critical Check: Are you working above the CMC? A common error is diluting the protein-

detergent complex below the CMC during purification steps (e.g., size exclusion

chromatography). If

, your micelles disassemble, and hydrophobic patches on your protein are exposed

to water, causing immediate aggregation.

Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: "My sample turned cloudy immediately after
adding FC-13."
Diagnosis:Incomplete Solubilization or pH Shock. FC-13 is a harsh detergent. If precipitation is

instant, the protein likely never entered the micelle, or the buffer conditions are incompatible.
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Question: Did you check the pH relative to the protein's pI?

Explanation: While FC-13 is zwitterionic, the protein itself carries a charge. If your buffer

pH is near the protein's isoelectric point (pI), the lack of electrostatic repulsion combined

with the detergent's headgroup dynamics can force precipitation.

Action: Shift pH by ±1.0 unit away from the pI.

Question: Is the detergent-to-protein ratio (w/w) sufficient?

Explanation: For initial solubilization, a 1:1 ratio is rarely enough. You need to saturate the

membrane fragments.

Action: Increase FC-13 concentration to 1.0% - 2.0% (w/v) for the initial extraction, then

lower it to 3x-5x CMC (approx 0.15%) for downstream steps.

Scenario B: "The protein was clear initially but
precipitated overnight at 4°C."
Diagnosis:The "Stripping" Effect (Lipid Depletion). This is the classic FC-13 failure mode. The

detergent has successfully extracted the protein but has also stripped away stabilizing annular

lipids (cholesterol, PIP2, etc.) over time, leading to structural collapse.

Question: Have you doped the solution with lipids?

Explanation: FC-13 mimics lyso-phosphatidylcholine, which can act as a wedge in the

bilayer. It competes aggressively with native lipids.

Action: Add Cholesteryl Hemisuccinate (CHS) or a lipid mixture (e.g., POPC) in a 1:5 or

1:10 (lipid:detergent) molar ratio. This "decoy" lipid satisfies the detergent's hunger and

stabilizes the protein.

Scenario C: "My NMR peaks are broad, suggesting
aggregation, but the solution is clear."
Diagnosis:Oligomerization or Micelle Fusion. The sample hasn't precipitated, but the particles

are too large for rapid tumbling.
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Question: Is the temperature too high?

Explanation: Unlike DDM, FC-13 solutions can approach a cloud point or phase

separation boundary depending on salt concentration, or simply allow thermal

denaturation of the protein which then forms soluble oligomers.

Action: Run Differential Scanning Fluorimetry (DSF) (NanoDSF) to find the

in FC-13. If

is < 30°C, you must keep the sample strictly at 4°C or switch detergents.

Part 3: Visualization & Logic Flow
Figure 1: The FC-13 Troubleshooting Logic Tree
This diagram guides you through the decision-making process based on visual and spectral

observations.
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Observation: Aggregation in FC-13

When did it happen?

Immediate (Seconds/Minutes) Delayed (Hours/Days) Invisible (Broad NMR Peaks)

Check [FC-13] > 0.03%? Are lipids present? Check Thermal Stability (Tm)

Action: Increase [FC-13] 
to 5x CMC

No

Is pH near pI?

Yes

Action: Shift pH 
+/- 1 unit

Yes

Action: Add CHS or 
Lipid-Detergent Mix

No

Action: Exchange to 
DDM/LMNG (See Protocol)

Yes (Still Aggregating)

Action: Lower Temp 
or Deuterate Detergent

Click to download full resolution via product page

Caption: Diagnostic logic tree for identifying the root cause of protein instability in Fos-Choline-

13.

Part 4: The "Lifeboat" Protocol (Detergent
Exchange)
If FC-13 is causing aggregation that lipid doping cannot fix, you must exchange the protein into

a more stable detergent (like DDM or LMNG) immediately after the initial solubilization or

refolding step.
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Objective: Transfer protein from FC-13 (harsh/small) to DDM (gentle/large) without

precipitation.

Methodology: On-Column Exchange
Bind: Load the FC-13 solubilized protein onto your affinity resin (Ni-NTA/FLAG) at 4°C.

Wash 1 (Hybrid): Wash with 5 column volumes (CV) of buffer containing 0.1% FC-13 +

0.01% DDM.

Why? Sudden removal of FC-13 can cause collapse. A gradient introduction of DDM is

safer.

Wash 2 (Transition): Wash with 10 CV of buffer containing 0.05% DDM (approx 2-3x CMC of

DDM) ONLY.

Note: The FC-13 (CMC ~0.75 mM) has a much higher CMC than DDM (CMC ~0.17 mM)

and will dialyze/wash away faster, leaving the DDM to take over the micelle.

Elute: Elute in buffer containing 0.03% DDM.

Figure 2: Detergent Exchange Workflow

1. Solubilization
(1% FC-13)

2. Bind to Resin
(High FC-13)

Load 3. Hybrid Wash
(0.1% FC-13 + 0.01% DDM)

Wash 1 4. Final Wash
(0.05% DDM Only)

Wash 2 5. Elution
(Stable DDM Micelle)

Elute

Click to download full resolution via product page

Caption: Step-by-step gradient exchange from Fos-Choline-13 to DDM to ensure protein

stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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